molecular formula C12H17Cl2F3N2 B2995357 4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride CAS No. 1707361-50-9

4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride

Cat. No.: B2995357
CAS No.: 1707361-50-9
M. Wt: 317.18
InChI Key: WHFKHEKNMXNBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride is a chemical compound characterized by its trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidin-4-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl compound. This can be achieved through the reaction of a suitable precursor with a trifluoromethylating agent under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or halides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, such as increased stability and lipophilicity.

Biology: In biological research, 4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride can be utilized as a tool to study biological systems. Its ability to interact with various biomolecules makes it valuable for probing biological pathways and mechanisms.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its structural features may contribute to the design of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can influence the compound's binding affinity to receptors and enzymes, leading to specific biological responses.

Comparison with Similar Compounds

  • 4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine

  • 4-[2-(Trifluoromethyl)phenyl]piperidine

  • 4-(Trifluoromethyl)phenylpiperazine

Uniqueness: 4-[2-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride stands out due to its specific structural features, such as the presence of the trifluoromethyl group and the piperidin-4-amine moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2.2ClH/c13-12(14,15)10-4-2-1-3-9(10)11(16)5-7-17-8-6-11;;/h1-4,17H,5-8,16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFKHEKNMXNBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2C(F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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